molecular formula C17H17Cl3N2O2 B3824506 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide

Cat. No. B3824506
M. Wt: 387.7 g/mol
InChI Key: OYOJSEOEAVFQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of benzamides and has been found to exhibit promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Furthermore, it has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, it has been found to exhibit promising results in various scientific studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in the field of medicine.

Future Directions

There are several future directions for the research of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide. One of the potential directions is to further investigate its mechanism of action and identify specific targets in the body that it may interact with. In addition, it may also be worthwhile to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. Furthermore, it may also be useful to investigate its potential as a drug delivery system for other compounds. Overall, further research on N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide may lead to the development of novel therapeutic interventions for various diseases.
Conclusion:
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. Its synthesis method is well-established, and it has been found to exhibit promising results in various scientific studies. Although its mechanism of action is not fully understood, it has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties. Further research on this compound may lead to the development of novel therapeutic interventions for various diseases.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor properties and has been tested in various cancer cell lines. In addition, it has also been found to exhibit anti-inflammatory and analgesic properties and has been tested in various animal models. Furthermore, it has also been studied for its potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-24-14-10-6-5-9-13(14)15(23)22-16(17(18,19)20)21-11-12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJSEOEAVFQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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